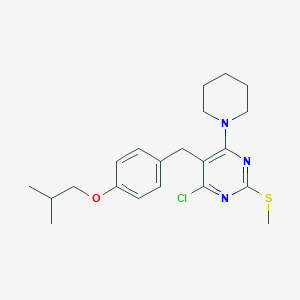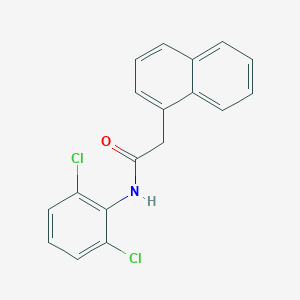![molecular formula C25H36N2O B458865 N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE CAS No. 664993-40-2](/img/structure/B458865.png)
N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE is a complex organic compound that features a combination of aromatic and aliphatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the oxane ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: This is achieved through electrophilic aromatic substitution reactions.
Attachment of the ethylamino group: This step involves nucleophilic substitution reactions.
Final methylation: The final step involves the methylation of the nitrogen atoms using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine: Similar in structure but with a pyridine ring instead of an oxane ring.
N,N-Dimethyl-4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)aniline: Contains a dioxaborolane group instead of an oxane group.
Uniqueness
N,N-DIMETHYL-4-[({2-[4-PHENYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL}AMINO)METHYL]ANILINE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
664993-40-2 |
|---|---|
Molekularformel |
C25H36N2O |
Molekulargewicht |
380.6g/mol |
IUPAC-Name |
N,N-dimethyl-4-[[2-(4-phenyl-2-propan-2-yloxan-4-yl)ethylamino]methyl]aniline |
InChI |
InChI=1S/C25H36N2O/c1-20(2)24-18-25(15-17-28-24,22-8-6-5-7-9-22)14-16-26-19-21-10-12-23(13-11-21)27(3)4/h5-13,20,24,26H,14-19H2,1-4H3 |
InChI-Schlüssel |
MFJHMTFOCRVPES-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(CCO1)(CCNCC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C1CC(CCO1)(CCNCC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-({[4-(acetylamino)phenyl]sulfonyl}oxy)benzoate](/img/structure/B458783.png)
![4-Cyclohexyl-5-ethylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B458784.png)
![1-[Hydroxy(oxido)amino]-17-(4-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458785.png)

![N-(1-naphthyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B458789.png)
![N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B458790.png)

![5-[(3,4-dichlorophenyl)methylsulfanyl]-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B458793.png)
![2-[(12,12-dimethyl-3-oxo-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B458794.png)
![1-[Hydroxy(oxido)amino]-17-(1-phenylethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B458795.png)
![ETHYL 2-{[(3-BROMOPHENYL)CARBAMOTHIOYL]AMINO}-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE](/img/structure/B458797.png)
![5-hexylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B458798.png)

![13-[(4-bromophenyl)methylsulfanyl]-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B458801.png)
